1-Methyl-4-(3-(piperidin-2-yl)pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(3-(piperidin-2-yl)pyridin-2-yl)piperazine is a heterocyclic compound that features both piperidine and piperazine rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(3-(piperidin-2-yl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine with piperidine to form 2-(piperidin-2-yl)pyridine. This intermediate is then reacted with 1-methylpiperazine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(3-(piperidin-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated products[3][3].
Scientific Research Applications
1-Methyl-4-(3-(piperidin-2-yl)pyridin-2-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including anti-tubercular activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-(piperidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazine: Shares the piperazine ring but lacks the piperidine and pyridine rings.
2-(Piperidin-2-yl)pyridine: Shares the piperidine and pyridine rings but lacks the piperazine ring.
Uniqueness
1-Methyl-4-(3-(piperidin-2-yl)pyridin-2-yl)piperazine is unique due to its combination of piperidine, pyridine, and piperazine rings. This unique structure allows it to interact with biological systems in ways that similar compounds cannot, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C15H24N4 |
---|---|
Molecular Weight |
260.38 g/mol |
IUPAC Name |
1-methyl-4-(3-piperidin-2-ylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C15H24N4/c1-18-9-11-19(12-10-18)15-13(5-4-8-17-15)14-6-2-3-7-16-14/h4-5,8,14,16H,2-3,6-7,9-12H2,1H3 |
InChI Key |
ZFNFZKBQZGLDCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)C3CCCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.